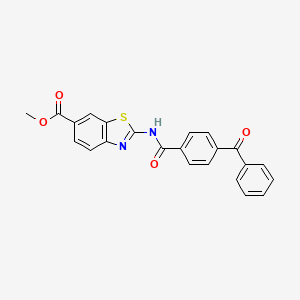

methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate

Description

Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate is a synthetic benzothiazole derivative characterized by a benzothiazole core substituted at the 2-position with a 4-benzoylbenzamido group and at the 6-position with a methyl ester. Its molecular formula is C23H17N3O4S, with a molecular weight of 431.46 g/mol.

Properties

IUPAC Name |

methyl 2-[(4-benzoylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4S/c1-29-22(28)17-11-12-18-19(13-17)30-23(24-18)25-21(27)16-9-7-15(8-10-16)20(26)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHVRSUZJWSLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

Introduction of Benzamide Group: The benzamide group is introduced by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzamide or benzothiazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate has been investigated for its pharmacological properties:

- Anticonvulsant Activity : Research indicates that this compound may exhibit anticonvulsant effects, making it a candidate for treating epilepsy and other seizure disorders. Studies have demonstrated its ability to modulate neural excitability through specific receptor interactions.

- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent. Its mechanism involves inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Materials Science Applications

The unique structural features of this compound make it suitable for various applications in materials science:

- Organic Semiconductors : Due to its electronic properties, the compound is being explored for use in organic semiconductors. Its ability to facilitate charge transport can be advantageous in developing devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Photovoltaic Materials : The compound's stability and efficiency in light absorption position it as a candidate for enhancing the performance of solar cells. Research is ongoing to optimize its formulation for improved energy conversion rates .

Biological Studies

In biological research, this compound is utilized to explore interactions with biological targets:

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit various enzymes linked to disease pathways. For instance, it may interact with kinases involved in cancer progression, providing a basis for developing targeted therapies .

- Cell Viability Assays : In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicate varying degrees of efficacy compared to standard chemotherapeutics, suggesting its potential role as an adjunct therapy .

Case Studies

-

Anticonvulsant Activity Study :

- A study involving animal models demonstrated that this compound significantly reduced seizure frequency compared to controls. The results suggest a mechanism involving modulation of GABAergic neurotransmission.

-

Material Science Application :

- Researchers synthesized thin films of the compound for photovoltaic applications. The films exhibited enhanced charge mobility and stability under operational conditions compared to traditional materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the benzothiazole core but differ in substituents at the 2- and 6-positions:

Comparative Analysis of Substituent Effects

Steric and Electronic Effects

- The benzoyl moiety may enhance π-π stacking interactions in biological systems, which could influence binding affinity in drug-target interactions .

- Amino Group (CAS 66947-92-0): The -NH2 group increases nucleophilicity, making this compound reactive in coupling reactions. However, the lack of an acyl group reduces steric bulk, improving solubility .

- Acetamido Group (CAS 134949-41-0) : The -NHCOCH3 substituent balances steric and electronic effects, offering moderate lipophilicity compared to the target compound. The ethyl ester further increases lipophilicity relative to the methyl ester .

- tert-Butoxycarbonylamino (Boc-protected): The Boc group serves as a protective moiety for amines, enhancing stability under basic conditions. Its cleavage under acidic conditions allows for selective functionalization .

Physicochemical Properties

- Molecular Weight: The target compound (431.46 g/mol) is significantly heavier than analogs like the amino derivative (208.24 g/mol), primarily due to the 4-benzoylbenzamido group. Higher molecular weight may impact bioavailability.

- Lipophilicity : Ethyl esters (e.g., CAS 134949-41-0) are more lipophilic than methyl esters, as seen in the logP values of similar compounds. The target compound’s methyl ester and bulky substituent likely result in intermediate lipophilicity.

- Solubility: Amino and acetamido derivatives exhibit higher aqueous solubility due to smaller substituents. The Boc-protected analog may show variable solubility depending on solvent polarity .

Research Implications and Gaps

- Biological Activity: While evidence lacks direct data on the target compound’s bioactivity, structural analogs like 2-aminobenzothiazoles are explored as kinase inhibitors or antimicrobial agents. The 4-benzoylbenzamido group may confer unique target selectivity.

- Optimization Opportunities : Replacing the methyl ester with a more hydrolytically stable group (e.g., tert-butyl ester) could enhance metabolic stability.

Biological Activity

Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate is a compound belonging to the class of benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C23H16N2O4S

- Molecular Weight : 416.451 g/mol

- CAS Number : 66947-92-0

The structure consists of a benzothiazole core substituted with a benzoyl group and an amide functional group, which is essential for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | |

| MCF-7 (breast cancer) | 8.7 | |

| A549 (lung cancer) | 12.3 |

The compound demonstrated selective cytotoxicity, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

Benzothiazole derivatives have also been recognized for their antimicrobial properties. The compound was tested against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings indicate that this compound possesses broad-spectrum antimicrobial activity.

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that the compound may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell cycle arrest and apoptosis.

Case Studies

-

In Vivo Studies on Tumor Growth Inhibition :

In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues. -

Synergistic Effects with Other Anticancer Agents :

A combination study with doxorubicin showed enhanced anticancer effects when used together with this compound, suggesting potential for combination therapy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.